molecular formula C16H12N2 B1582363 4,4'-Biphenyldiacetonitrile CAS No. 7255-83-6

4,4'-Biphenyldiacetonitrile

Cat. No. B1582363
CAS RN: 7255-83-6
M. Wt: 232.28 g/mol
InChI Key: GICPRLWIFVXEPU-UHFFFAOYSA-N
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Description

4,4’-Biphenyldiacetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a linear biphenyl linker with acetonitrile groups on both ends .


Synthesis Analysis

The synthesis of 4,4’-Biphenyldiacetonitrile involves the Knoevenagel condensation of tri (4-formylphenyl)amine with 4,4’-biphenyldiacetonitrile . The reaction conditions include the use of sodium cyanide in dimethyl sulfoxide at 20 - 49.84°C for 44 hours .


Molecular Structure Analysis

4,4’-Biphenyldiacetonitrile contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 triple bonds, 12 aromatic bonds, 2 six-membered rings, and 2 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

4,4’-Biphenyldiacetonitrile is commonly used in the preparation of microporous organic networks with aldehydes via the Knoevenagel condensation . It is also used in the synthesis of visible light harvesting microporous COF .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Biphenyldiacetonitrile include a density of 1.1±0.1 g/cm3, a boiling point of 444.2±40.0 °C at 760 mmHg, and a molecular weight of 232.28 g/mol . It also has a polar surface area of 48 Å2 .

Scientific Research Applications

1. Covalent Organic Frameworks (COFs) for Visible Light-Induced Hydrogen Production

  • Application Summary: 4,4’-Biphenyldiacetonitrile is used in the preparation of microporous organic networks with aldehydes via the Knoevenagel condensation . These networks are used in applications of visible light-induced hydrogen production .
  • Methods of Application: The compound is prepared by the Knoevenagel condensation of tri (4-formylphenyl)amine with 4,4’-biphenyldiacetonitrile . The resulting microporous COF shows visible light absorption in 400 – 530 nm and vivid emission at 542 nm .
  • Results or Outcomes: The COF/TiO2–Pt composite exhibited promising activity and enhanced stability as a photocatalytic system for visible light-induced hydrogen production from water .

2. Organic Optoelectronic Devices

  • Application Summary: 4,4’-Biphenyldiacetonitrile and its silyl-substituted derivatives are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
  • Methods of Application: The compound and its derivatives are synthesized and characterized by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
  • Results or Outcomes: The photoabsorption and fluorescence maxima of the three 4,4’-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4’-BBT < 1,1’-Si-4,4’-BBT < 1,1’,3,3’-Si-4,4’-BBT .

3. Chiral Covalent Organic Frameworks

  • Application Summary: 4,4’-Biphenyldiacetonitrile is used in the preparation of chiral covalent organic frameworks (CCOFs) .
  • Methods of Application: The compound is used in the Knoevenagel polycondensation of chiral tetrabenzaldehyde of dibinaphthyl-22-crown-6 . The resulting CCOF-18 has a 2D layered tetragonal structure .
  • Results or Outcomes: Reduction of the olefin linkage of CCOF-18 produced C–C single bond linked framework CCOF-18-R, while retaining high crystallinity and porosity as well as high chemical stability in both strong acids and bases .

4. Biosensing and Bioimaging Applications

  • Application Summary: 4,4’-Biphenyldiacetonitrile is used in the preparation of luminescent covalent organic frameworks for biosensing and bioimaging applications .
  • Methods of Application: The compound is used in the preparation of luminescent covalent organic frameworks .
  • Results or Outcomes: These frameworks have been used in biosensing and bioimaging applications .

5. Mechanically Interlocked Molecules

  • Application Summary: 4,4’-Biphenyldiacetonitrile is being studied for its potential use in the creation of mechanically interlocked molecules .
  • Methods of Application: The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis procedures .

6. High-Molecular-Weight Polymers

  • Application Summary: 4,4’-Biphenyldiacetonitrile is being explored for its potential use in the synthesis of high-molecular-weight polymers .
  • Methods of Application: The specific methods of application are not detailed in the source, but it typically involves polymerization reactions .

Future Directions

The future directions for 4,4’-Biphenyldiacetonitrile could involve its use in the synthesis of covalent organic frameworks (COFs) and other microporous organic networks . Its potential applications in visible light-induced hydrogen production and as a photocatalyst and biosensor are also noteworthy .

properties

IUPAC Name

2-[4-[4-(cyanomethyl)phenyl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICPRLWIFVXEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291214
Record name 4,4'-Biphenyldiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Biphenyldiacetonitrile

CAS RN

7255-83-6
Record name 4,4'-Biphenyldiacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Biphenyldiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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